
Methyl 2-amino-5-nitronicotinate
Übersicht
Beschreibung
“Methyl 2-amino-5-nitronicotinate” is a chemical compound with the molecular formula C7H7N3O4 . It is a white to yellow powder or crystals .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-5-nitronicotinate” is represented by the InChI code: 1S/C7H7N3O4/c1-14-7(11)5-2-4(10(12)13)3-9-6(5)8/h2-3H,1H3, (H2,8,9). This indicates that the compound has a pyridine ring with nitro (-NO2) and amino (-NH2) substituents, and a methyl ester (-COOCH3) group.
Physical And Chemical Properties Analysis
“Methyl 2-amino-5-nitronicotinate” is a white to yellow powder or crystals . It has a molecular weight of 197.15 g/mol. The compound is typically stored in a refrigerator and shipped at room temperature .
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticoccidial Activity
Methyl 2-amino-5-nitronicotinate and its analogues have been studied for their anticoccidial activity. Research conducted by Morisawa et al. (1977) showed that 5-nitronicotinamide and its 2-methyl analogue demonstrated significant activity against Eimeria tenella, a parasite causing coccidiosis in poultry. This suggests potential applications in veterinary medicine for the treatment of coccidiosis (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).
Preparation of Nitropyridines
The preparation of various nitropyridines, including 5-nitronicotinic acid and ethyl 5-nitronicotinate, was detailed by Nakadate et al. (1965). These compounds are important intermediates in organic synthesis, indicating the relevance of Methyl 2-amino-5-nitronicotinate in synthetic chemistry (Nakadate, Takano, Hirayama, Sakaizawa, Hirano, Okamoto, Hirao, Kawanura, & Kimura, 1965).
Radical Trapping and EPR Spectroscopy
Villamena et al. (2004) synthesized and characterized 5-carbamoyl-5-methyl-1-pyrroline N-oxide (AMPO), a compound closely related to Methyl 2-amino-5-nitronicotinate. They demonstrated its use in spin trapping various radicals, making it valuable in electron paramagnetic resonance (EPR) spectroscopy for studying radical production in aqueous systems (Villamena, Rockenbauer, Gallucci, Velayutham, Hadad, & Zweier, 2004).
Synthesis and Properties of Energetic Materials
Klapötke and Stierstorfer (2007) investigated the nitration of various tetrazole compounds, including Methyl-5-amino-1H-tetrazoles, to produce energetic materials. Their comprehensive characterization, including thermal and sensitivity analysis, implies potential applications in the development of explosives and pyrotechnics (Klapötke & Stierstorfer, 2007).
Applications in Retinal Protection and Neurochemistry
Tetramethylpyrazine nitrone, a derivative related to Methyl 2-amino-5-nitronicotinate, was studied by Luo et al. (2017) for its protective effects on retinal ganglion cells against NMDA-induced excitotoxicity. This research suggests potential therapeutic applications in treating visual disorders such as glaucoma (Luo, Yu, Xiang, Wu, Ramakrishna, Wang, So, Zhang, & Xu, 2017).
Ant
imalarial ActivityA study by Werbel et al. (1986) on a series of compounds including N omega-oxides, related to Methyl 2-amino-5-nitronicotinate, demonstrated significant antimalarial activity against Plasmodium berghei in mice. This indicates a potential application in the development of antimalarial drugs (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).
Anticonvulsant and Neurotoxic Properties
Research by Vamecq et al. (2000) on substituted N-phenyl derivatives of the phthalimide pharmacophore, closely related to Methyl 2-amino-5-nitronicotinate, explored their anticonvulsant and neurotoxic properties. This suggests potential applications in the development of treatments for seizure disorders (Vamecq, Bac, Herrenknecht, Maurois, Delcourt, & Stables, 2000).
Secondary Explosives with Low Sensitivities
Fendt et al. (2011) synthesized nitrogen-rich salts of 2-methyl-5-nitraminotetrazole, a compound structurally similar to Methyl 2-amino-5-nitronicotinate. They characterized these salts as secondary explosives with low sensitivities, suggesting applications in the field of explosives where safety is a concern (Fendt, Fischer, Klapötke, & Stierstorfer, 2011).
Amino Acid Analysis
Moore (1968) researched the use of dimethyl sulfoxide for amino acid analysis in a ninhydrin reaction, a technique that might benefit from the properties of Methyl 2-amino-5-nitronicotinate in improving the analysis process (Moore, 1968).
Safety And Hazards
The safety information for “Methyl 2-amino-5-nitronicotinate” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The compound is labeled with the GHS07 pictogram, and the precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
methyl 2-amino-5-nitropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-14-7(11)5-2-4(10(12)13)3-9-6(5)8/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMPFIBIUJBCAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30516907 | |
| Record name | Methyl 2-amino-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-nitronicotinate | |
CAS RN |
88312-64-5 | |
| Record name | Methyl 2-amino-5-nitro-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88312-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


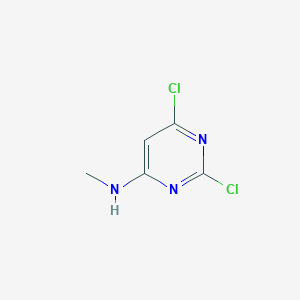
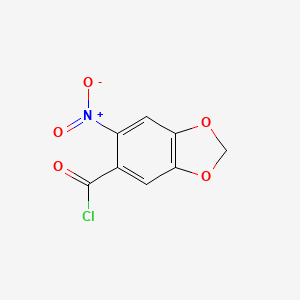
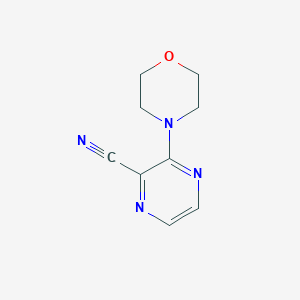
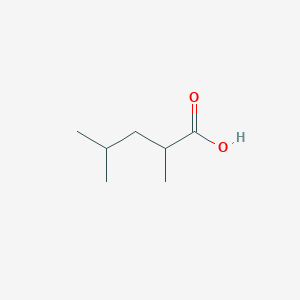
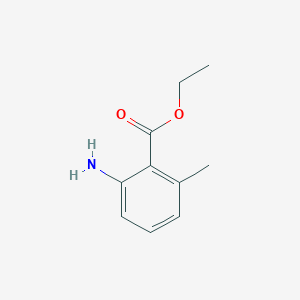
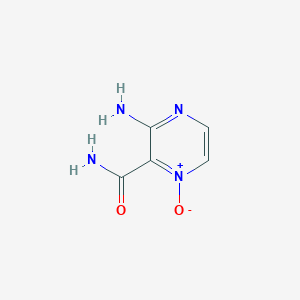
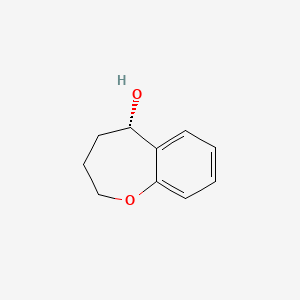
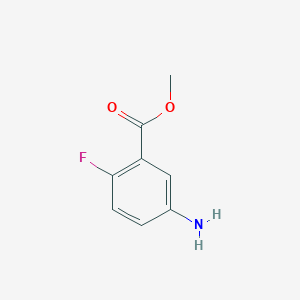
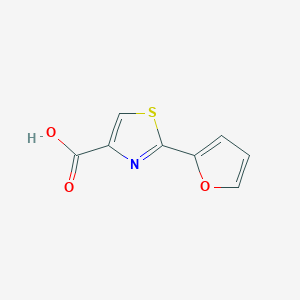
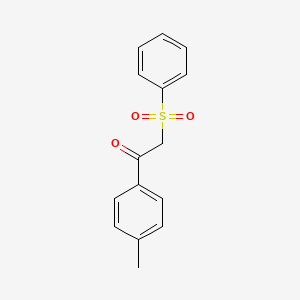
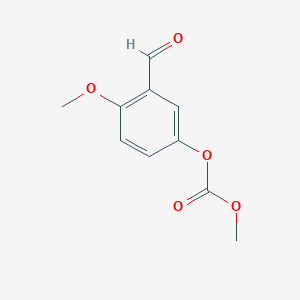
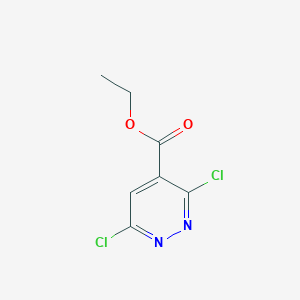
![Methyl 3-[(4-bromophenyl)sulfonylmethyl]benzoate](/img/structure/B1317067.png)
![Methyl 3-[(4-chlorophenyl)sulfonylmethyl]benzoate](/img/structure/B1317068.png)